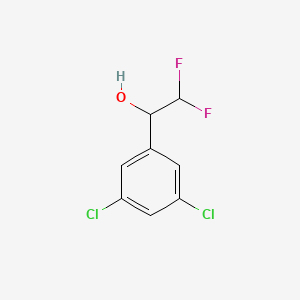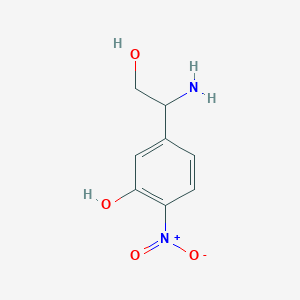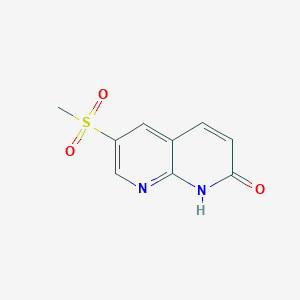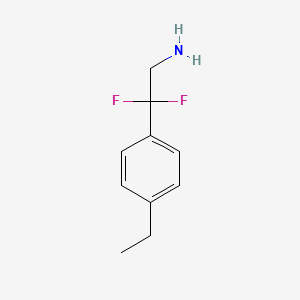
2-(4-Ethylphenyl)-2,2-difluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a difluoroethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 4-ethylbenzaldehyde with difluoroethylamine under controlled conditions. The reaction is often catalyzed by a suitable base, such as sodium hydride, and carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylphenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(4-Ethylphenyl)propanoic Acid: A structurally related compound with similar aromatic and ethyl groups but differing in the functional group attached to the ethyl chain.
4-Ethylphenylsulfamic Acid: Another related compound with a sulfamic acid moiety instead of the difluoroethanamine group.
Uniqueness: 2-(4-Ethylphenyl)-2,2-difluoroethan-1-amine is unique due to the presence of the difluoroethanamine group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H13F2N |
|---|---|
Molekulargewicht |
185.21 g/mol |
IUPAC-Name |
2-(4-ethylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C10H13F2N/c1-2-8-3-5-9(6-4-8)10(11,12)7-13/h3-6H,2,7,13H2,1H3 |
InChI-Schlüssel |
UXEBCHJZHWZMTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13560666.png)
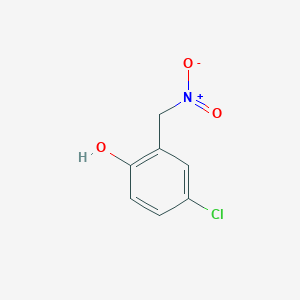
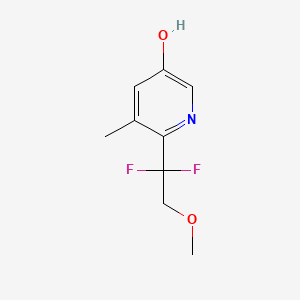
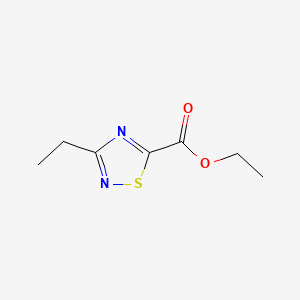
![8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13560685.png)

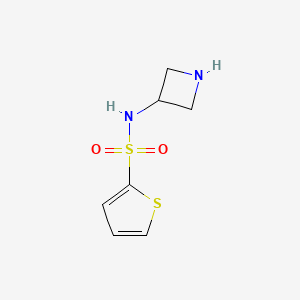
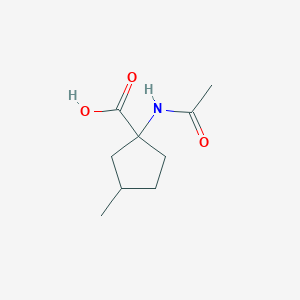
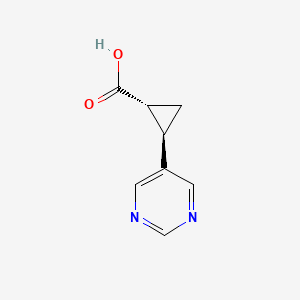
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one](/img/structure/B13560731.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
